REACTION_SMILES
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[OH2:19].[OH:15][N+:16]([O-:17])=[O:18].[c:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:2][cH:3][c:4]([N+:16](=[O:15])[O-:17])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |